N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, also known as 4-chloro-3,5-dimethylphenoxyacetic acid amide, is a synthetic organic compound that is used in scientific research and laboratory experiments. It is a white, odorless crystalline solid that is soluble in water and alcohol. It is a versatile compound that has a variety of applications in both research and industry.
Scientific Research Applications
Potential Pesticide Applications
Research into N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which include compounds structurally related to N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, has shown their potential as pesticides. These compounds have been characterized using X-ray powder diffraction, providing valuable data for their identification and further application in pest control (Olszewska et al., 2011).
Antimicrobial Activity
Some derivatives of N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide have been synthesized and tested for their antimicrobial activity. These compounds have been evaluated against various microorganisms, indicating their potential in combating bacterial infections (Mistry et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been studied, revealing insights into their molecular conformations and interactions. This information is crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including drug design and materials science (Boechat et al., 2011).
Potential in Drug Synthesis
Research into compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which are structurally similar to N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, has shown promise in the synthesis of anticancer drugs. This includes studies on their crystalline structure and molecular docking, providing a foundation for their potential use in therapeutic applications (Sharma et al., 2018).
Chemical Synthesis and Conformational Studies
Further research into the chemical synthesis of related compounds and their conformational studies highlights the versatility and potential applications of these chemicals in various fields, including pharmaceuticals and materials science (Gowda et al., 2007).
properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-9-5-12(6-10(2)16(9)18)22-8-15(21)20-11-3-4-13(17)14(19)7-11/h3-7H,8,19H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOZLUFWNBRYAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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